N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 1H-tetrazole ring substituted with a 4-chlorophenyl group at the N1 position and a propane-1-sulfonamide moiety attached via a methylene bridge.
- Nucleophilic substitution: Reaction of tetrazole precursors with sulfonamide-containing alkyl halides.
- Ugi-Azide multicomponent reactions: Used for constructing tetrazole cores with diverse substituents, as demonstrated in for related 1,5-disubstituted tetrazoles .
- Nitration or functionalization: As seen in , where nitramine derivatives of tetrazoles are synthesized using 100% HNO₃ .
Potential applications include medicinal chemistry (e.g., angiotensin II receptor antagonists like losartan and valsartan, which share structural motifs with this compound) and materials science due to the stability of tetrazole-sulfonamide hybrids.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUXKKXSYYTEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine. Factors such as pH, presence of food in the stomach, and urinary output can affect the absorption and excretion of these drugs .
Environmental factors can also influence the action of sulfonamides. For example, the pH of the urine can affect the solubility of these drugs and therefore their efficacy and potential to cause side effects. Alkaline urine can increase the solubility of sulfonamides, reducing the risk of crystalluria, a potential side effect .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring, a sulfonamide group, and a chlorophenyl moiety. The synthesis typically involves the cyclization of an azide with a nitrile to form the tetrazole ring, followed by nucleophilic aromatic substitution to introduce the chlorophenyl group. The final sulfonamide is formed through sulfonation reactions with sulfonyl chlorides under controlled conditions.
Biological Activity
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies, these compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Table 1 summarizes the antibacterial efficacy of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7l | S. typhi | 18 |
| 7m | B. subtilis | 20 |
| 7n | E. coli | 15 |
| 7o | P. aeruginosa | 12 |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibitory activity is measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Table 2 presents the IC50 values for various derivatives:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 |
| 7m | Urease | 0.63 |
| 7n | AChE | 2.17 |
| 7o | Urease | 1.13 |
The biological activity of this compound is largely attributed to its structural components:
- Tetrazole Ring : This moiety can form hydrogen bonds with active sites on enzymes, enhancing binding affinity.
- Sulfonamide Group : Known for its role in enzyme inhibition, particularly in urease and AChE.
- Chlorophenyl Moiety : Contributes to lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A recent study highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, suggesting that modifications in the tetrazole structure could enhance potency against specific pathogens .
- Enzyme Inhibition Research : Another study focused on the inhibition of urease, revealing that certain derivatives exhibited IC50 values significantly lower than existing treatments, indicating potential as new therapeutic agents .
Comparison with Similar Compounds
Key Differences:
Insights :
- The target compound’s propane-1-sulfonamide group distinguishes it from ester or carboxylic acid derivatives (e.g., compounds 8, 11), which may alter solubility and bioactivity .
- Compared to tert-butyl-substituted tetrazoles (e.g., 10a), the 4-chlorophenyl group in the target compound may enhance aromatic interactions in drug-receptor binding .
Functional Group Analogs: Sulfonamide Derivatives
Key Examples:
Insights :
- Sulfonamide-tetrazole hybrids, like the target compound, combine the bioactivity of sulfonamides (e.g., enzyme inhibition) with the metabolic stability of tetrazoles .
- Losartan and candesartan highlight the pharmacological relevance of tetrazole motifs in drug design, though they lack sulfonamide groups .
Pharmacological Agents with Tetrazole Moieties
Comparison of Angiotensin II Receptor Blockers (ARBs):
Insights :
- Unlike valsartan, the absence of a peptide-like structure in the target compound may reduce susceptibility to enzymatic degradation.
Data Tables
Table 2: Pharmacological ARBs vs. Target Compound
| Parameter | Target Compound | Losartan | Valsartan |
|---|---|---|---|
| Core Structure | Tetrazole-sulfonamide | Tetrazole-imidazole | Tetrazole-valine |
| Solubility | High (sulfonamide) | Moderate | Moderate |
| Metabolic Stability | High (tetrazole) | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
